

Technical Guide: 1,2-Diformylpyrrolidine ((S)-N-Formylprolinal)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2S)-Pyrrolidine-1,2-dicarbaldehyde

CAS No.: 88218-11-5

Cat. No.: B14384569

[Get Quote](#)

Executive Summary

1,2-Diformylpyrrolidine (systematically known as (S)-1-formylpyrrolidine-2-carbaldehyde or N-formyl-L-prolinal) is a high-value chiral building block derived from L-proline. It is distinguished by its dual-formyl functionality: a reactive C2-aldehyde handle for carbon chain extension and a robust N-formyl group that serves as both a protecting group and a latent methyl source.

This guide details the synthesis, structural properties, and application of 1,2-diformylpyrrolidine in the asymmetric synthesis of pyrrolidine alkaloids (e.g., hygrine, cuscohygrine) and bioactive peptidomimetics.

Part 1: Structural Integrity & Properties

Chemical Identity[1]

- IUPAC Name: (2S)-1-Formylpyrrolidine-2-carbaldehyde
- Common Name: N-Formyl-L-prolinal

- CAS Number: 55589-62-3 (for the (S)-enantiomer)
- Molecular Formula: C₆H₉NO₂
- Molecular Weight: 127.14 g/mol

Conformational Analysis

The utility of 1,2-diformylpyrrolidine in asymmetric synthesis is governed by the rotameric equilibrium of the N-formyl amide bond.

- Rotamers: The compound exists as a mixture of cis and trans rotamers (relative to the N-C=O bond).
- Stereoelectronic Effect: The trans-rotamer typically exposes the C2-aldehyde to nucleophilic attack from the Re-face, controlled by the steric bulk of the pyrrolidine ring, ensuring high diastereoselectivity in addition reactions (e.g., Grignard, Wittig).

Part 2: Synthesis of the Building Block

The synthesis preserves the chiral center of L-proline. The protocol involves three distinct stages: N-formylation, carboxyl reduction, and alcohol oxidation.

Experimental Protocol: Synthesis of (S)-N-Formylprolinal

Step 1: N-Formylation of L-Proline

Objective: Protect the amine while installing the carbon source for future N-methylation.

- Reagents: L-Proline (1.0 equiv), Formic acid (excess), Acetic anhydride (1.2 equiv).
- Procedure:
 - Dissolve L-proline in formic acid at 0°C.
 - Add acetic anhydride dropwise (exothermic).
 - Stir at 0°C for 1 hour, then warm to RT for 12 hours.

- Concentrate in vacuo to yield N-Formyl-L-proline as a white solid/oil.
- Yield: >95%.[\[1\]](#)[\[2\]](#)

Step 2: Reduction to N-Formyl-L-Prolinol

Objective: Reduce the carboxylic acid without reducing the N-formyl amide.

- Reagents: N-Formyl-L-proline (1.0 equiv), $\text{BH}_3 \cdot \text{THF}$ or $\text{ClCOOEt}/\text{NaBH}_4$ (Mixed Anhydride method).
- Procedure (Mixed Anhydride):
 - Dissolve N-Formyl-L-proline in THF/ Et_3N at -10°C .
 - Add ethyl chloroformate; stir 30 min to form the mixed anhydride.
 - Filter salts, then add NaBH_4 (in water) dropwise to the filtrate at 0°C .
 - Extract with DCM.
 - Product: N-Formyl-L-prolinol (Colorless oil).

Step 3: Swern Oxidation to N-Formylprolinal

Objective: Selective oxidation of the primary alcohol to the aldehyde.

- Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), Et_3N (5 equiv), DCM.
- Procedure:
 - Cool oxalyl chloride in DCM to -78°C .
 - Add DMSO dropwise; stir 15 min.
 - Add N-Formyl-L-prolinol (in DCM) dropwise; stir 45 min at -78°C .
 - Add Et_3N ; warm to 0°C .
 - Quench with saturated NH_4Cl .[\[3\]](#)

- Purification: Flash chromatography (EtOAc/Hexane).
- Result: (S)-1-Formylpyrrolidine-2-carbaldehyde.

Part 3: Applications in Asymmetric Synthesis

Reaction Manifold

The 1,2-diformylpyrrolidine scaffold offers two orthogonal reaction vectors:

- C2-Aldehyde: Accepts nucleophiles (Wittig, Grignard, Aldol) to extend the carbon skeleton.
- N-Formyl Group: Stable to mild nucleophiles but can be reduced to an N-Methyl group (using LiAlH_4) or hydrolyzed to the free amine (using HCl).

Case Study: Synthesis of (-)-Hygrine

This protocol demonstrates the use of 1,2-diformylpyrrolidine to synthesize the alkaloid Hygrine.

Step A: Wittig Olefination

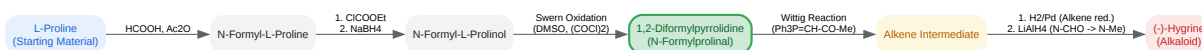
- Reaction: React N-formylprolinal with (triphenylphosphoranylidene)acetone.
- Mechanism: The ylide attacks the C2-aldehyde. The chiral center at C2 directs the geometry.
- Product: N-Formyl-2-(3-oxobut-1-enyl)pyrrolidine.

Step B: Hydrogenation & Reduction

- Reaction: Catalytic hydrogenation (Pd/C , H_2) followed by LiAlH_4 reduction.
- Outcome:
 - H_2/Pd reduces the alkene to a saturated alkane.
 - LiAlH_4 reduces the N-Formyl group to an N-Methyl group.

- Note: The ketone must be protected or re-oxidized if reduced during LiAlH_4 treatment. Alternatively, use a milder reduction for N-CHO \rightarrow N-Me (e.g., Red-Al).
- Final Product: (-)-Hygrine.

Visualization of Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of N-formylprolinal from L-Proline and its conversion to the alkaloid Hygrine.

Part 4: Technical Specifications & Data

Physical Data Table

Property	Value	Notes
Appearance	Pale yellow oil	Oxidizes slowly in air; store under Argon.
Boiling Point	100–105°C (0.5 mmHg)	High vacuum required for distillation.
Optical Rotation		($c=1$, CHCl_3). Highly dependent on purity.
Solubility	DCM, THF, EtOAc	Poor solubility in hexane/water.
Stability	Moderate	Aldehyde is prone to racemization if treated with strong base.

Handling & Storage

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

- Racemization Risk: Avoid strong bases (e.g., NaH, LDA) unless necessary for specific enolate formation. The C2-proton is acidic due to the adjacent aldehyde and electron-withdrawing N-formyl group.
- Purification: Silica gel chromatography is effective. Neutralize silica with 1% Et₃N to prevent acid-catalyzed decomposition.

References

- Synthesis of N-Formylproline Derivatives
 - Enders, D., & Fey, P. (1995). Asymmetric Synthesis of Amines and Amino Acids. *Organic Syntheses*, 72, 189.
 - Note: Describes the general handling of proline-derived chiral auxiliaries.
- Swern Oxidation Protocol
 - Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. *The Journal of Organic Chemistry*, 43(12), 2480–2482.
- Application in Alkaloid Synthesis (Hygrine)
 - Milen, M., Abranyi-Balogh, P., & Keglevich, G. (2014). Total Syntheses of the Pyrrolidine Alkaloid, Hygrine. *Current Organic Synthesis*, 11(6), 819-828.
 - Context: Reviews the use of proline derivatives, including N-protected prolinals, in hygrine synthesis.
- General Reactivity of N-Formylpyrrolidines
 - Jefford, C. W., et al. (1994). Synthesis of enantiomerically pure pyrrolidine derivatives. *Tetrahedron Letters*, 35(27), 4759-4762.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 1,2-Diformylpyrrolidine ((S)-N-Formylprolinal)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14384569/docs#technical-guide-1-2-diformylpyrrolidine-s-n-formylprolinal\]](https://www.benchchem.com/product/b14384569/docs#technical-guide-1-2-diformylpyrrolidine-s-n-formylprolinal)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check